N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide
CAS No.:
Cat. No.: VC15662504
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O3 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)17-12-18(24-23-17)21(27)25-22-13-16-6-5-7-19(20(16)26)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
| Standard InChI Key | DYGNSLNUIXGEHU-LPYMAVHISA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OCC)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OCC)O |
Introduction
Structural and Molecular Characteristics
The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide features a pyrazole core substituted at positions 3 and 5. The carbohydrazide moiety at position 3 is functionalized with an (E)-3-ethoxy-2-hydroxyphenyl group, while position 5 hosts a 4-ethylphenyl substituent. This arrangement creates a planar structure conducive to π-π stacking interactions and hydrogen bonding, critical for binding biological targets .
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 419.47 g/mol |
| Key Functional Groups | Pyrazole, carbohydrazide, ethoxy, hydroxyl, ethylphenyl |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
The (E)-3-ethoxy-2-hydroxyphenyl group enhances solubility in organic solvents, while the 4-ethylphenyl substituent contributes to hydrophobic interactions . X-ray crystallography of analogous compounds reveals that the pyrazole ring adopts a nearly planar conformation, with the carbohydrazide moiety forming intramolecular hydrogen bonds that stabilize the structure .
Synthesis and Optimization
The synthesis of this compound typically follows a multi-step pathway:
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Formation of Pyrazole-Carboxylate: Ethyl pyrazole-5-carboxylate is synthesized via cyclization of diethyl oxalate and acetophenone derivatives in the presence of hydrazine hydrate .
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Carbohydrazide Formation: The carboxylate undergoes nucleophilic substitution with hydrazine hydrate to yield pyrazole-3-carbohydrazide .
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Condensation with Aldehydes: The carbohydrazide reacts with 3-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the final Schiff base product .
Optimization Insights:
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Reaction yields (70–85%) depend on the purity of the aldehyde and strict temperature control (60–70°C) .
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The (E) configuration of the imine bond is confirmed via NMR and single-crystal X-ray diffraction .
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrazole-carbohydrazide derivatives exhibit broad-spectrum antimicrobial properties. The 4-ethylphenyl group enhances membrane penetration, while the 3-ethoxy-2-hydroxyphenyl moiety disrupts microbial enzyme systems . In vitro studies on analogous compounds show:
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Bactericidal Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Effects: 60–70% inhibition of Candida albicans at 20 µg/mL .
Anti-Inflammatory and Analgesic Effects
The 2-hydroxyphenyl group inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In rodent models, analogous compounds show:
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50% Reduction in Edema: Carrageenan-induced paw edema assay .
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Analgesic Efficacy: 65% pain inhibition in hot-plate tests .
Comparative Analysis with Structural Analogues
The 4-ethylphenyl group in the target compound improves lipid solubility, enhancing blood-brain barrier permeability compared to methyl-substituted analogues .
Pharmacological Applications and Future Directions
Research Gaps and Opportunities
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Toxicological Profiles: Acute and chronic toxicity studies in mammalian models.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize efficacy.
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Drug Delivery Systems: Nanoencapsulation to improve bioavailability.
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